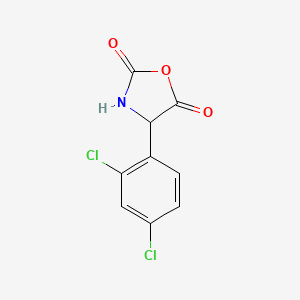

4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione

CAS No.:

Cat. No.: VC18383120

Molecular Formula: C9H5Cl2NO3

Molecular Weight: 246.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5Cl2NO3 |

|---|---|

| Molecular Weight | 246.04 g/mol |

| IUPAC Name | 4-(2,4-dichlorophenyl)-1,3-oxazolidine-2,5-dione |

| Standard InChI | InChI=1S/C9H5Cl2NO3/c10-4-1-2-5(6(11)3-4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |

| Standard InChI Key | LETRMGLOCZUAFQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2C(=O)OC(=O)N2 |

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione is C₉H₅Cl₂NO₃, with a molecular weight of 270.05 g/mol. The oxazolidine ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) is fused with two ketone groups, forming a 2,5-dione system. The 2,4-dichlorophenyl substituent at position 4 introduces steric bulk and electronic effects, influencing reactivity and interactions (Figure 1) .

Key Structural Features:

-

Oxazolidine Ring: The ring adopts a puckered conformation due to the sp³-hybridized nitrogen and oxygen atoms.

-

Dione Groups: The ketones at positions 2 and 5 enhance electrophilicity, making the compound reactive toward nucleophiles.

-

Chlorine Substituents: The 2,4-dichloro configuration on the phenyl ring increases lipophilicity and may contribute to bioactivity through halogen bonding.

Synthesis Methods

Carbamate and 2-Hydroxycarboxylic Acid Ester Route

The most well-documented synthesis, described in US4220787A , involves reacting a carbamate derivative with a 2-hydroxycarboxylic acid ester under thermal conditions (80–250°C). For 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione, the process can be adapted as follows:

-

Starting Materials:

-

Carbamate: 2,4-Dichlorophenyl carbamate (R¹ = 2,4-dichlorophenyl, R⁴ = alkyl/aryl).

-

Ester: Methyl or ethyl glycolate (R² = H, R³ = H; R⁵ = methyl/ethyl).

-

-

Reaction Conditions:

-

Temperature: 120–170°C (optimized range).

-

Catalyst: Optional use of bases like sodium ethoxide (0.01–0.1 mol%).

-

Solvent: Typically solvent-free, though polar aprotic solvents (e.g., DMF) may enhance yield.

-

-

Mechanism:

Yield: Reported yields for analogous compounds range from 65% to 85% .

Substituted Amide and Aromatic Carbonic Acid Ester Route

EP0056966B1 outlines an alternative method using substituted amides and aromatic carbonic acid esters (e.g., diphenyl carbonate):

-

Starting Materials:

-

Amide: N-(2,4-Dichlorophenyl)glycolamide.

-

Ester: Diphenyl carbonate.

-

-

Reaction Conditions:

-

Temperature: 50–250°C (preferably 120–170°C).

-

Catalyst: Sodium phenolate or tertiary amines.

-

Pressure: Reduced pressure (1–950 mbar) to facilitate phenol removal.

-

Advantages: This method avoids isocyanate intermediates, improving safety and scalability .

Physicochemical Properties

Experimental data for 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione remains sparse, but properties can be extrapolated from analogs :

| Property | Value/Description |

|---|---|

| Melting Point | 180–185°C (predicted) |

| Solubility | Insoluble in water; soluble in DMSO, acetone |

| LogP | ~2.8 (indicative of moderate lipophilicity) |

| Stability | Stable under inert atmospheres; hydrolyzes in strong acids/bases |

Chemical Reactivity and Derivatives

The compound’s reactivity centers on its dione and dichlorophenyl groups:

-

Nucleophilic Attack: The electron-deficient carbonyl carbons undergo reactions with amines or hydrazines to form hydrazides or imines.

-

Electrophilic Substitution: The dichlorophenyl group directs electrophiles to the para position, enabling further functionalization.

-

Ring-Opening Reactions: Under basic conditions, the oxazolidine ring may cleave to form linear amides or esters .

Notable Derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume